molecular formula C19H21FN4O2S B11401100 4-fluoro-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide

4-fluoro-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide

Cat. No.: B11401100
M. Wt: 388.5 g/mol
InChI Key: XDNVBXPALZLIPH-UHFFFAOYSA-N
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Description

4-fluoro-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide is a complex organic compound that features a benzimidazole core, a pyrrolidine ring, and a benzenesulfonamide group

Preparation Methods

The synthesis of 4-fluoro-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. The pyrrolidine ring is introduced via nucleophilic substitution reactions, and the final sulfonamide group is added through sulfonation reactions using sulfonyl chlorides .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Sulfonation: The sulfonamide group can be modified through reactions with sulfonyl chlorides.

Scientific Research Applications

4-fluoro-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their activity. The pyrrolidine ring enhances the compound’s binding affinity and specificity by providing additional points of interaction .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives and sulfonamides. For example:

4-fluoro-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide is unique due to its combination of these functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21FN4O2S

Molecular Weight

388.5 g/mol

IUPAC Name

4-fluoro-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]benzenesulfonamide

InChI

InChI=1S/C19H21FN4O2S/c1-23-18-9-6-15(22-27(25,26)16-7-4-14(20)5-8-16)12-17(18)21-19(23)13-24-10-2-3-11-24/h4-9,12,22H,2-3,10-11,13H2,1H3

InChI Key

XDNVBXPALZLIPH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N=C1CN4CCCC4

Origin of Product

United States

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